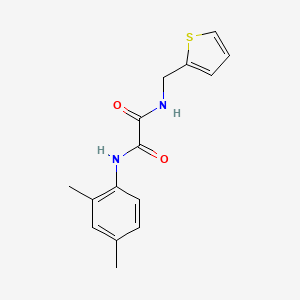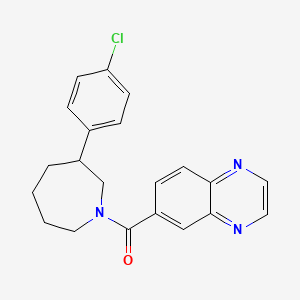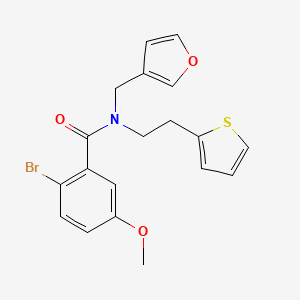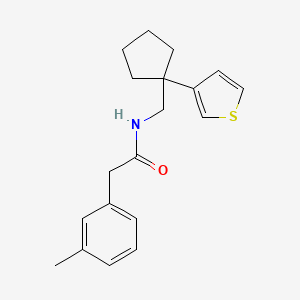
N'-(2,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide, also known as DMT-TFM, is a compound that has gained attention in the scientific community due to its potential use as a tool in biochemical research.
Scientific Research Applications
Anticancer Agent Development
Research on Mafosfamide, a cyclophosphamide analog and part of the oxazaphosphorine agents, underscores the significance of exploring novel compounds for anticancer applications. Mafosfamide's preclinical investigations and clinical trials reveal its potential for various cancer types, suggesting that structurally similar compounds could also be promising candidates for cancer therapy research (Mazur et al., 2012).
Water Treatment and Environmental Safety
The study of Nitrosamines, particularly N-nitrosodimethylamine (NDMA), in water technology, provides insight into the challenges and solutions for removing harmful by-products in water treatment processes. This research area could benefit from exploring the reactivity and breakdown products of various compounds, including N'-(2,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide, to improve water safety and quality (Nawrocki & Andrzejewski, 2011).
Antibacterial and Antituberculosis Applications
Organotin(IV) complexes have demonstrated significant antituberculosis activity, showcasing the potential of metal complexes in treating infectious diseases. Research into the antituberculosis activity of various organotin complexes highlights the importance of structural diversity and the nature of ligands in enhancing biological activity. This suggests that compounds like this compound could be explored for their potential in forming biologically active metal complexes (Iqbal et al., 2015).
Environmental Impact Studies
The environmental fate of alkylphenols and alkylphenol ethoxylates review highlights the persistence and bioaccumulative potential of these compounds in the environment. It emphasizes the need for understanding the degradation pathways and environmental behaviors of various organic compounds. Research in this area could provide valuable information on mitigating the environmental impacts of chemical compounds, including those structurally related to this compound (Ying et al., 2002).
properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-5-6-13(11(2)8-10)17-15(19)14(18)16-9-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFKJMVNYZUQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2932992.png)
![2-[4-(4-Methylphenyl)piperazino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2932993.png)
![N-(2-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2932994.png)
![3-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one;hydrochloride](/img/structure/B2932995.png)

![4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2932998.png)
![1-(3-Bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932999.png)


![2-(Methoxymethyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride](/img/structure/B2933003.png)

